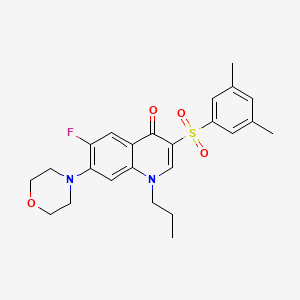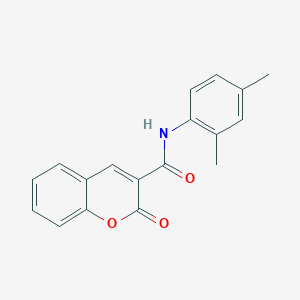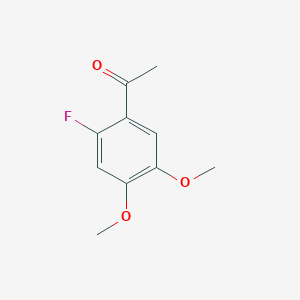
3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the sulfonyl, fluoro, morpholinyl, and quinolinone moieties in its structure suggests that it may exhibit diverse chemical reactivity and biological activity.
Mecanismo De Acción
Target of Action
The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they control .
Biochemical Pathways
The inhibition of protein kinases affects various biochemical pathways. These enzymes are involved in numerous cellular signaling processes, including cell growth regulation, differentiation, migration, and metabolism . Therefore, the inhibition of these enzymes can have significant downstream effects on these pathways .
Result of Action
The result of the compound’s action is the disruption of normal cellular processes controlled by protein kinases. This can lead to changes in cell growth, differentiation, migration, and metabolism . In the context of cancer treatment, this disruption can inhibit the growth and spread of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic synthesis. One common approach is to start with the preparation of the quinolinone core, followed by the introduction of the sulfonyl, fluoro, and morpholinyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The scalability of the synthesis would be a key consideration, along with the availability and cost of starting materials and reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific functional groups may play a role.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one include other quinolinone derivatives, sulfonyl-containing compounds, and fluorinated organic molecules. Examples include:
- 3-(3,5-Dimethylbenzenesulfonyl)-6-chloro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one
- 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-morpholin-4-yl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4S/c1-4-5-27-15-23(32(29,30)18-11-16(2)10-17(3)12-18)24(28)19-13-20(25)22(14-21(19)27)26-6-8-31-9-7-26/h10-15H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYFIEKZPWCWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2927806.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2927809.png)

![8-ethoxy-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2927813.png)
![6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2927814.png)
![1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2927819.png)
![Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B2927820.png)
![N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2927821.png)


![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2927825.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-acetamidophenyl)acetamide](/img/structure/B2927827.png)

